molecular formula C10H15NO3 B2920530 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol CAS No. 865076-13-7

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol

Cat. No. B2920530
CAS RN: 865076-13-7
M. Wt: 197.234
InChI Key: IGIXLUJFTDREHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol, commonly known as NADP+, is a coenzyme that is essential for numerous metabolic processes in living organisms. It is a derivative of nicotinamide adenine dinucleotide phosphate (NADP), which is a coenzyme that plays a crucial role in energy production, DNA repair, and regulation of cellular processes.

Mechanism of Action

The mechanism of action of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol involves its role as a coenzyme for various enzymes. It acts as an electron carrier, accepting and donating electrons during metabolic reactions. 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ is reduced to its active form, 3-(1-Oxido-4-pyridinyl)-1,5-pentanediolH, during the process of electron transfer. This reduction reaction is catalyzed by various enzymes, such as 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ reductase, which is found in plants and animals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol are diverse and complex. It is involved in various metabolic processes, such as energy production, biosynthesis of nucleotides and DNA, and regulation of cellular processes. Moreover, it also plays a crucial role in the maintenance of redox balance, which is essential for cellular homeostasis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol in lab experiments are numerous. It is a widely available and inexpensive coenzyme that is essential for many metabolic processes. Moreover, it is stable and can be easily stored for long periods. However, there are also some limitations to its use. For example, it can be easily oxidized to its inactive form, which can affect the accuracy of experimental results. Moreover, it is not suitable for all types of metabolic reactions, and alternative coenzymes may be required for some experiments.

Future Directions

The future directions for research on 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol are numerous and diverse. One possible direction is to investigate its role in the regulation of cellular processes, such as cell growth and differentiation. Moreover, it may be possible to develop new drugs that target enzymes involved in the metabolism of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ and its derivatives. Additionally, further research is needed to investigate the role of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ in various diseases, such as cancer and metabolic disorders.
Conclusion
In conclusion, 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol, also known as 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+, is a coenzyme that plays a crucial role in numerous metabolic processes in living organisms. It is involved in energy production, biosynthesis of nucleotides and DNA, and regulation of cellular processes. Moreover, it is stable and widely available, making it a valuable tool for scientific research. However, further research is needed to fully understand its role in cellular processes and its potential as a target for drug development.

Synthesis Methods

The synthesis of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol involves the oxidation of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediolH, which is a reduced form of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+. This reaction is catalyzed by 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ oxidase, which is an enzyme found in various organisms, including bacteria, plants, and animals. The resulting product, 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+, is then converted to its oxidized form, 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol, by the addition of a hydroxyl group to the C-4 position of the pyridine ring.

Scientific Research Applications

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol is widely used in scientific research as a coenzyme for various enzymes involved in metabolic processes. It is particularly important in the metabolism of carbohydrates, lipids, and amino acids, as well as in the biosynthesis of nucleotides and DNA. Moreover, it is also involved in the regulation of cellular processes, such as cell growth and differentiation, and the maintenance of redox balance.

properties

IUPAC Name

3-(1-oxidopyridin-1-ium-4-yl)pentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-7-3-10(4-8-13)9-1-5-11(14)6-2-9/h1-2,5-6,10,12-13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIXLUJFTDREHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(CCO)CCO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol

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